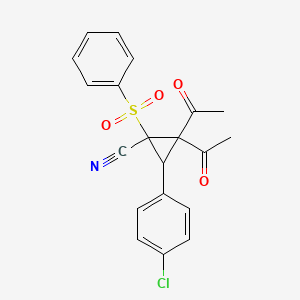

2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile (DCBC) is a synthetic organic compound with a wide range of applications in scientific research. DCBC has been studied extensively in the laboratory to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

Dicyanomethylene compounds, including variants similar to 2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile, serve as reagents in cyanation reactions. These compounds, through a process involving hydride abstraction followed by cyanide addition, enable the formation of carbonitriles in moderate to good yields. This capability is crucial for developing novel synthetic pathways in organic chemistry, providing a method for introducing nitrile groups into various molecular frameworks (Döpp, Jüschke, & Henkel, 2002).

Structural Insights and Chemical Properties

The structural analysis of certain cyclopropane derivatives, closely related to the mentioned compound, offers insights into the complexity of their chemical behavior. For instance, the study of ethenocyclopropa[b]naphthalene derivatives undergoing unusual chlorination during epoxidation reactions reveals intricate details about the formation of nonplanar carbon ring systems. This knowledge contributes to our understanding of reaction mechanisms and the influence of chlorination on molecular structures (Ülkü, Tahir, Menzek, & Balci, 1995).

Oxidative Cyclizations

Research on manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes demonstrates the potential of 2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile in synthesizing heterocyclic compounds. These cyclizations yield 4,5-dihydrofuran-3-carbonitriles containing various heterocycles, highlighting the versatility of such compounds in constructing complex organic molecules with potential pharmaceutical applications (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Cyclopropane Ring Incorporation

The preferential incorporation of cyclopropane σ bonds over ethylenic π bonds in certain cycloaddition reactions underscores the unique reactivity of cyclopropane-containing compounds like 2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile. This selectivity facilitates the formation of cyclobutane or vinylcyclopentane derivatives, expanding the toolkit for synthetic chemists in designing new molecular architectures (Nishida, Masui, Murakami, Imai, & Tsuji, 1991).

Propriétés

IUPAC Name |

2,2-diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO4S/c1-13(23)20(14(2)24)18(15-8-10-16(21)11-9-15)19(20,12-22)27(25,26)17-6-4-3-5-7-17/h3-11,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTXGORFLPCPME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(C(C1(C#N)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2879970.png)

![6-Ethyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2879973.png)

![[1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2879976.png)

![2-((4-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2879979.png)

![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2879980.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2879982.png)

![(2S,3As,6aS)-1-phenylmethoxycarbonyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2879983.png)

![N-(2-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879984.png)

![tert-butyl N-[carbamimidoyl(cyclohexyl)methyl]carbamate](/img/structure/B2879987.png)

![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2879992.png)